(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
Description
The compound "(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a benzoxazole-pyrrolidine core linked to a piperazine moiety substituted with a furan-2-carbonyl group. Its structure combines three key elements:
- Benzo[d]oxazole: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity .
- Pyrrolidine: A five-membered saturated ring that enhances conformational flexibility and bioavailability.
- Piperazine-furan-2-carbonyl: The piperazine ring, a common pharmacophore in CNS-targeting drugs, is functionalized with a furan-2-carbonyl group, which may influence solubility and receptor binding .
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-19(23-10-12-24(13-11-23)20(27)18-8-4-14-28-18)16-6-3-9-25(16)21-22-15-5-1-2-7-17(15)29-21/h1-2,4-5,7-8,14,16H,3,6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUKZRFSAMOPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone , with the CAS number 1796898-43-5 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 394.4 g/mol . The structural representation is as follows:
Research indicates that compounds featuring the benzo[d]oxazole and piperazine moieties often exhibit interactions with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter pathways. The specific mechanisms for this compound remain under investigation, but its structural features suggest possible activity as a neuroleptic agent or an anxiolytic.
Antipsychotic Effects
Studies on similar compounds have shown promising antipsychotic properties. For instance, derivatives containing the benzo[d]oxazole structure have been reported to exhibit moderate to high efficacy in treating psychotic disorders such as schizophrenia. These compounds may modulate dopamine and serotonin receptor activity, leading to reduced symptoms in affected individuals .
Antidepressant Activity
The presence of the pyrrolidine and piperazine rings in the structure suggests potential antidepressant effects. Research has demonstrated that piperazine derivatives can enhance serotonergic transmission, which is critical for mood regulation. This aligns with findings that indicate similar compounds can alleviate depressive symptoms in animal models .
Analgesic Properties
There is also evidence suggesting that compounds similar to this one possess analgesic properties. The interaction with pain pathways, possibly through modulation of opioid receptors or inhibition of inflammatory mediators, has been noted in related studies .
Case Studies and Research Findings
Case Study 1: Antipsychotic Activity
A recent study evaluated a series of benzo[d]oxazole derivatives for their antipsychotic potential. Among them, compounds with structural similarities to this compound showed significant reductions in hyperactivity in rodent models, suggesting efficacy comparable to standard antipsychotic medications .
Case Study 2: Pain Relief
Another investigation focused on the analgesic effects of piperazine-based compounds. The study found that certain derivatives effectively reduced pain responses in mice subjected to inflammatory pain models, indicating that the compound may also possess similar properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Key Structural Features | Pharmacological Insights (if available) | References |
|---|---|---|---|
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Piperazine linked to furan-2-carbonyl and 4-aminobenzoyl | No direct activity reported; synthesis involves nitro reduction and piperazine acylation . | |
| N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide | Benzothiazole linked to piperazine-pyridine | Benzothiazole derivatives exhibit anticancer activity; pyridine may enhance binding to metal enzymes . | |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Cpd 21) | Piperazine with thiophene and trifluoromethylphenyl | Trifluoromethyl groups improve metabolic stability; thiophene enhances π-π stacking . | |
| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | Piperazine with benzyl and indole groups | Indole moieties are prevalent in serotonin receptor ligands; benzyl groups may modulate lipophilicity . | |
| 1-(5-(3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-3-(1H-pyrrol-2-yl)pyrazol-1-yl)ethanone (IV) | Benzofuran-pyrazole hybrid with pyrrole | Benzofuran derivatives show PARP-1 inhibition and anticancer activity . |
Metabolic and Pharmacokinetic Considerations
- Piperazine Stability : Piperazine rings are prone to oxidative metabolism, but substitutions (e.g., trifluoromethyl in ) can mitigate this .
- Furan Metabolism : Furan rings may undergo oxidative cleavage, as seen in CP-93,393’s pyrimidine ring degradation (). This could necessitate structural optimization to enhance metabolic stability .
Q & A
How can researchers optimize the synthetic route for this compound, given its hybrid benzoxazole-piperazine-pyrrolidine scaffold?
Answer:
The synthesis requires multi-step functionalization of the benzoxazole, pyrrolidine, and piperazine moieties. Key steps include:
- Benzoxazole ring formation : Use Ullmann coupling or cyclocondensation of 2-aminophenol derivatives with carbonyl sources (e.g., triphosgene) under reflux conditions in anhydrous solvents like DMF or THF .
- Pyrrolidine functionalization : Introduce the benzoxazole group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, ensuring stereochemical control (e.g., chiral catalysts for enantiopure pyrrolidine intermediates) .
- Piperazine acylation : React 4-(furan-2-carbonyl)piperazine with the pyrrolidine-benzoxazole intermediate using coupling agents like HATU or DCC in dichloromethane, monitored by TLC for reaction completion .
Validation : Confirm each intermediate via -NMR (e.g., benzoxazole proton singlet at δ 8.1–8.3 ppm) and HRMS (e.g., [M+H] with <2 ppm error) .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the pyrrolidine and piperazine regions. For example, HMBC correlations between the benzoxazole C2 and pyrrolidine protons confirm connectivity .
- X-ray crystallography : Essential for confirming stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the furan carbonyl and pyrrolidine NH) .
- High-resolution mass spectrometry (HRMS) : Use ESI-TOF to verify the molecular formula (e.g., CHNO) and detect impurities (<0.5% by peak integration) .
How should researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Answer:
- Core modifications :
- Replace the benzoxazole with benzothiazole or indole to assess π-π stacking effects .
- Vary the furan-2-carbonyl group with other heterocyclic acyl groups (e.g., thiophene, pyridine) to study electronic effects on receptor binding .
- Stereochemical probes : Synthesize enantiomers of the pyrrolidine moiety to evaluate chiral selectivity in biological assays (e.g., IC differences >10-fold suggest stereospecific interactions) .
- Pharmacophore mapping : Use DFT calculations (B3LYP/6-31G* level) to identify critical H-bond acceptors (e.g., furan carbonyl) and hydrophobic regions (benzoxazole) for target engagement .
What methodological approaches address contradictions in reported solubility and stability data for similar compounds?
Answer:
- Solubility profiling : Perform comparative studies in PBS (pH 7.4), DMSO, and simulated gastric fluid using UV-Vis spectroscopy. Note discrepancies caused by aggregation (e.g., dynamic light scattering to detect nanoparticles >100 nm) .
- Stability assays :
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C for benzoxazole derivatives) .
- Hydrolytic stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Piperazine-furan derivatives often hydrolyze at pH <3 due to acyl-oxygen cleavage .
- Controlled storage : Store under argon at −20°C to prevent oxidation of the furan ring, confirmed by -NMR (loss of furan protons at δ 7.4–7.6 ppm indicates degradation) .
How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against databases like PDB for kinases or GPCRs. Prioritize targets with binding energies <−8 kcal/mol and consensus poses across multiple runs .
- MD simulations (AMBER/CHARMM) : Simulate ligand-receptor complexes for 100 ns to assess stability (RMSD <2 Å) and identify critical residues (e.g., hydrogen bonds with Asp113 in a kinase active site) .
- ADMET prediction : Use SwissADME to estimate bioavailability (e.g., TPSA <90 Å) and toxicity (e.g., AMES test alerts for nitro groups, absent in this compound) .
What strategies mitigate challenges in scaling up synthesis without compromising purity?
Answer:
- Flow chemistry : Optimize exothermic steps (e.g., benzoxazole cyclization) in continuous reactors to control temperature and improve yield (>85% vs. 65% batch) .
- Purification : Use preparative HPLC with C18 columns (ACN/water gradient) for final product isolation. Avoid silica gel chromatography for polar intermediates prone to decomposition .
- Quality control : Implement in-line PAT tools (e.g., FTIR spectroscopy) to monitor reaction progress and detect side products (e.g., piperazine dimerization) early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
